Base-Pairing Ambiguity in PCR
In a direct comparative study, the N-propyl derivative (dYPr) of 1-(2-deoxy-β-D-ribofuranosyl)-imidazole-4-carboxamide exhibited ambiguous base-pairing capacity equivalent to the parent compound (dY), pairing with all four deoxynucleosides in PCR [1]. The misincorporation frequency for dYPr was determined to be ∼3 × 10⁻² per base per amplification, with transitions accounting for the majority of substitutions and transversions comprising 11–15% of the total [1]. The study explicitly noted that 'dYPr behaved in the same way as dY, despite its propyl moiety' [1].
| Evidence Dimension | Base-pairing ambiguity and misincorporation frequency in PCR |
|---|---|
| Target Compound Data | Pairs with all four deoxynucleosides; misincorporation frequency ∼3 × 10⁻² per base per amplification; 11–15% transversions |
| Comparator Or Baseline | dY (unsubstituted parent); pairs with all four deoxynucleosides; misincorporation frequency ∼3 × 10⁻² per base per amplification; similar transition/transversion ratio |
| Quantified Difference | No significant difference; behavior described as identical |
| Conditions | In vitro PCR amplification using triphosphate derivatives (dYTP and dYPrTP) as dATP analogs; DNA template incorporation assay |
Why This Matters
This demonstrates that the N-propyl group does not disrupt the core ambiguous base-pairing property, making dYPr a suitable alternative to dY for applications requiring hydrophobic modification without altering base-pairing behavior.
- [1] Sala, M., et al. (1996). Ambiguous base-pairing of the purine analog 1-(2-deoxy-β-D-ribofuranosyl)-imidazole-4-carboxamide during PCR. Nucleic Acids Research, 24(17), 3302-3306. View Source
